5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Catalog No.
S15714425
CAS No.
M.F
C20H20BrN3O2
M. Wt
414.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-qu...

Product Name

5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

IUPAC Name

5'-bromo-1'-(3-methylbutyl)spiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione

Molecular Formula

C20H20BrN3O2

Molecular Weight

414.3 g/mol

InChI

InChI=1S/C20H20BrN3O2/c1-12(2)9-10-24-17-8-7-13(21)11-15(17)20(19(24)26)22-16-6-4-3-5-14(16)18(25)23-20/h3-8,11-12,22H,9-10H2,1-2H3,(H,23,25)

InChI Key

PUHSPUXQLUIIMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)Br)C3(C1=O)NC4=CC=CC=C4C(=O)N3

5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both indole and quinazoline moieties. Its molecular formula is C13H14BrNO2C_{13}H_{14}BrNO_2 with a molar mass of 296.16 g/mol. The compound features a bromine atom at the 5-position of the indole ring and a 3-methylbutyl group attached to the nitrogen atom of the indole framework. This structural configuration contributes to its potential biological activity and versatility in synthetic applications .

Typical of indole derivatives, including electrophilic substitutions and cycloadditions. Notably, the presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, allowing for further functionalization. The spirocyclic nature of the compound also facilitates cyclization reactions that can yield diverse derivatives. Specific reaction pathways include:

  • Electrophilic Aromatic Substitution: The bromine can be replaced by nucleophiles under appropriate conditions.
  • Cycloaddition Reactions: The spiro structure allows for potential cycloaddition with alkenes or alkynes.
  • Condensation Reactions: Interactions with other carbonyl-containing compounds can lead to the formation of new carbon-carbon bonds.

Research indicates that compounds similar to 5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione exhibit significant biological activities, including antitumor and antimicrobial properties. The presence of the indole and quinazoline systems has been associated with various pharmacological effects, such as:

  • Anticancer Activity: Indole derivatives often show promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The compound may exhibit activity against various bacterial strains due to its unique structure.
  • Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit specific enzymes related to disease processes.

The synthesis of 5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione can be achieved through several methods:

  • One-Pot Multicomponent Reactions: This approach involves combining isatin derivatives with active methylene compounds in the presence of catalysts like DABCO (1,4-Diazabicyclo[2.2.2]octane) under optimized conditions (e.g., temperature around 80°C) to yield the desired spiro compound .
  • Sequential Reactions: Initial formation of an indole derivative followed by bromination and subsequent cyclization can also be employed to construct the final product.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for synthesizing complex structures like this spiro compound.

5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione has potential applications in:

  • Pharmaceutical Development: As a precursor or lead compound in drug design targeting various diseases due to its biological activities.
  • Material Science: Its unique structural features may lend themselves to applications in organic electronics or as dyes.
  • Chemical Probes: Useful for studying biological pathways involving indole or quinazoline derivatives.

Interaction studies involving 5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione are essential for understanding its mechanism of action. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Uptake: Investigating how effectively the compound enters cells and its subsequent biological effects.
  • Synergistic Effects: Exploring interactions with other drugs or compounds that may enhance its efficacy or reduce toxicity.

Several compounds exhibit structural similarities to 5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-BromoindoleIndole structure with bromine substitutionSimpler structure; lacks spirocyclic nature
Quinazoline DerivativesContains quinazoline coreVaried biological activities; no indole component
Spirocyclic IndolesIndole fused with other cyclic structuresDiverse pharmacological profiles; specific substituents influence activity

The uniqueness of 5-bromo-1-(3-methylbutyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione lies in its combination of both spirocyclic and heterocyclic features, which may contribute to distinct biological activities not observed in simpler analogs.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

413.07389 g/mol

Monoisotopic Mass

413.07389 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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